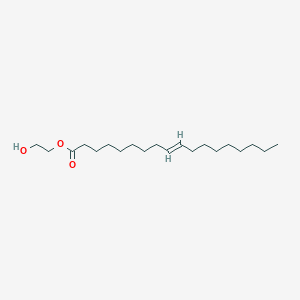

2-hydroxyethyl (E)-octadec-9-enoate

Description

2-Hydroxyethyl (E)-octadec-9-enoate is a monoester derived from (E)-octadec-9-enoic acid (elaidic acid) and 2-hydroxyethanol. Its molecular formula is C₂₀H₃₈O₃, with a molecular weight of 326.5 g/mol. The compound features a trans (E) configuration at the C9 double bond, distinguishing it from the more common (Z)-isomer (oleate). Structurally, the hydroxyethyl group enhances polarity compared to alkyl esters, influencing solubility and reactivity.

Propriétés

Numéro CAS |

34208-87-2 |

|---|---|

Formule moléculaire |

C20H38O3 |

Poids moléculaire |

326.5 g/mol |

Nom IUPAC |

2-hydroxyethyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9+ |

Clé InChI |

MUHFRORXWCGZGE-MDZDMXLPSA-N |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCO |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCCO |

Description physique |

Yellow liquid with a fatty odor; [BASF MSDS] |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'(E)-octadec-9-énoate de 2-hydroxyéthyle implique généralement la réaction d'estérification entre l'alcool 2-hydroxyéthylique et l'acide octadec-9-énoïque. La réaction est généralement catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. Les conditions de réaction comprennent souvent le chauffage des réactifs sous reflux pour faciliter le processus d'estérification. La réaction générale peut être représentée comme suit :

C2H4(OH)2+C18H34O2→C20H38O3+H2O

Méthodes de production industrielle

En milieu industriel, la production de l'(E)-octadec-9-énoate de 2-hydroxyéthyle peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un meilleur contrôle des conditions de réaction, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de catalyseurs acides solides, tels que les résines échangeuses d'ions, peut également améliorer l'efficacité du processus d'estérification.

Analyse Des Réactions Chimiques

Types de réactions

(E)-Octadec-9-énoate de 2-hydroxyéthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle, conduisant à la formation d'un aldéhyde ou d'une cétone.

Réduction : Le groupe ester peut être réduit pour former l'alcool correspondant.

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Les nucléophiles tels que les halogénures (par exemple, NaCl, NaBr) peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.

Principaux produits

Oxydation : Formation d'aldéhydes ou de cétones.

Réduction : Formation d'alcools primaires ou secondaires.

Substitution : Formation de divers esters ou éthers substitués.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action de l'(E)-octadec-9-énoate de 2-hydroxyéthyle implique son interaction avec des cibles moléculaires telles que les enzymes et les membranes cellulaires. Les groupes hydroxyle et ester lui permettent de former des liaisons hydrogène et des interactions hydrophobes, respectivement. Ces interactions peuvent moduler l'activité des enzymes ou modifier la fluidité des membranes cellulaires, conduisant à divers effets biologiques.

Mécanisme D'action

The mechanism of action of 2-hydroxyethyl (E)-octadec-9-enoate involves its interaction with molecular targets such as enzymes and cell membranes. The hydroxyl and ester groups allow it to form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or alter the fluidity of cell membranes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Monoesters with Varied Alcohol Moieties

Methyl (E)-octadec-9-enoate

- Structure: Methyl ester of (E)-octadec-9-enoic acid.

- Formula : C₁₉H₃₆O₂; MW : 296.5 g/mol.

- Properties : Lower polarity due to the methyl group; higher volatility than hydroxyethyl derivatives.

- Applications : Used in lubricant research and organic synthesis (e.g., metathesis reactions with ~50% conversion rates) .

Glycol Oleate (2-Hydroxyethyl (Z)-octadec-9-enoate)

- Structure : (Z)-isomer of the target compound.

- Formula : C₂₀H₃₈O₃; MW : 326.5 g/mol.

- Properties : Liquid at room temperature (vs. solid/semi-solid for E-isomer); used as a plasticizer and surfactant .

- Key Difference : (Z)-configuration reduces melting point and increases fluidity.

2-[Bis(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate (Triethanolamine Oleate)

Diesters and Polyesters

Butane 1,4-Diyl (9E,9E)-Bis(octadec-9-enoate)

- Structure: Diester with two (E)-octadec-9-enoate chains linked via a butanediol spacer.

- Properties: Higher viscosity than monoesters due to restricted rotation of fatty acid chains around the ester bonds .

- Applications : Investigated for bio-lubricant formulations.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

Isomeric Variants: E vs. Z Configuration

- (E)-Isomers (e.g., target compound): Higher melting points, more linear structures, and reduced solubility in nonpolar solvents compared to (Z)-isomers.

- (Z)-Isomers (e.g., sorbitan monooleate): Lower melting points, bent chains, and broader industrial use (e.g., surfactants, cosmetics) .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.